molecular formula C2H4F3NOS B1382145 2,2,2-Trifluoroethane-1-sulfinamide CAS No. 1803591-85-6

2,2,2-Trifluoroethane-1-sulfinamide

Cat. No.: B1382145
CAS No.: 1803591-85-6
M. Wt: 147.12 g/mol
InChI Key: UVJUCYNOWRPOFN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of sulfonamide/sulfinamide derivatives, which are pivotal in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties imparted by fluorine substituents. According to American Elements, it is available in high-purity grades (up to 99.999%), suggesting applications in precision industries such as semiconductor manufacturing or advanced drug synthesis .

Properties

IUPAC Name

2,2,2-trifluoroethanesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NOS/c3-2(4,5)1-8(6)7/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJUCYNOWRPOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethane-1-sulfinamide typically involves the reaction of trifluoroethanol with sulfinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. The general reaction scheme is as follows:

CF3CH2OH+SOCl2CF3CH2SOCl+HCl\text{CF}_3\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{SOCl} + \text{HCl} CF3​CH2​OH+SOCl2​→CF3​CH2​SOCl+HCl

CF3CH2SOCl+NH2OHCF3CH2SONH2+HCl\text{CF}_3\text{CH}_2\text{SOCl} + \text{NH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{SO}\text{NH}_2 + \text{HCl} CF3​CH2​SOCl+NH2​OH→CF3​CH2​SONH2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethane-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethane-1-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethane-1-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The sulfinamide group can form hydrogen bonds and participate in various chemical reactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,2,2-Trifluoroethane-1-sulfinamide with structurally analogous compounds, focusing on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Functional Groups Applications/Use Cases Purity Grades Available
This compound C₂H₅F₃NOS Not specified -CF₃CH₂-, -S(O)NH₂ High-purity materials, life sciences 99%–99.999%
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide C₉H₁₀F₃NO₂S 1251239-12-9 -CF₃Ph-, -SO₂NH₂ Pharmaceutical intermediates Not specified
2-(3-Fluorophenoxy)ethane-1-sulfonamide C₈H₁₀FNO₃S 1342501-53-4 -OPh-F, -SO₂NH₂ Research chemicals Not specified
2,2,2-Trifluoroethyl trifluoromethanesulfonate C₃H₂F₆O₃S 6226-25-1 -CF₃CH₂-, -OSO₂CF₃ Reactive intermediates, fluorination Not specified

Key Observations:

Structural Differences: Fluorine Substitution: The trifluoroethyl group in this compound provides strong electron-withdrawing effects, enhancing stability and reactivity compared to non-fluorinated analogs like ethane-1-sulfonamide. Functional Group Variation: Sulfinamides (-S(O)NH₂) differ from sulfonamides (-SO₂NH₂) in oxidation state, impacting their nucleophilicity and biological activity. For example, 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide (sulfonamide) is likely more stable but less reactive than the sulfinamide analog .

Applications: this compound’s high-purity availability suggests niche roles in electronics or catalysis, whereas phenyl- or phenoxy-substituted analogs (e.g., 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide) are intermediates in drug synthesis (e.g., triflusulfuron-methyl derivatives) . The trifluoromethanesulfonate ester (CAS 6226-25-1) is a potent leaving group, used in fluorination reactions, contrasting with sulfinamides’ role as chiral auxiliaries or ligands .

Physicochemical Properties: Limited data exists for sulfinamides, but sulfonamides generally exhibit higher melting points and lower solubility in polar solvents due to stronger hydrogen bonding. For instance, 2-(3-Fluorophenoxy)ethane-1-sulfonamide (C₈H₁₀FNO₃S) has a molar mass of 219.23 g/mol, with solubility likely modulated by the phenoxy group .

Research Findings and Industrial Relevance

  • Synthetic Utility : Sulfinamides are superior to sulfonamides in asymmetric synthesis due to their configurational stability. The trifluoroethyl group in this compound may enhance enantioselectivity in catalytic processes .
  • Agrochemical Relevance : Compounds like triflusulfuron-methyl (a triazine sulfonamide) highlight the importance of fluorinated sulfonamides in herbicide development, though this compound’s role here remains unexplored .
  • Material Science : High-purity fluorinated sulfinamides could serve as precursors for fluoropolymer coatings or ionic liquids, leveraging fluorine’s thermal and chemical resistance .

Biological Activity

2,2,2-Trifluoroethane-1-sulfinamide is a sulfinamide compound with the potential for various biological activities. Its unique trifluoromethyl and sulfinamide functional groups suggest a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C₂H₄F₃NO₂S. The trifluoromethyl group (CF₃) is known for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biomolecules. The sulfinamide group allows for the formation of hydrogen bonds, enhancing its potential interactions with various biological targets.

Structural Characteristics

FeatureDescription
Molecular FormulaC₂H₄F₃NO₂S
Trifluoromethyl GroupStrong electron-withdrawing group
Sulfinamide GroupCapable of forming hydrogen bonds

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group imparts unique electronic properties that affect reactivity. The sulfinamide moiety can participate in various chemical reactions and form hydrogen bonds, which are crucial for binding to biological macromolecules.

Case Studies and Research Findings

  • Antibacterial Activity : Research indicates that sulfonamides exhibit significant antibacterial effects against a range of pathogens. While specific studies on this compound are scarce, its structural properties may confer similar activities.
  • Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its unique chemical structure and potential bioactivity. Ongoing research aims to elucidate its role in drug development and synthesis of more complex molecules.
  • Environmental Impact : As a member of the fluorinated compounds family, there are concerns regarding the environmental persistence and bioaccumulation of such substances. Studies have shown that similar compounds can accumulate in biological systems and potentially lead to adverse health effects .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

CompoundBiological ActivityKey Features
This compoundPotential antibacterialCF₃ group enhances reactivity
SulfanilamideAntibacterialClassic sulfonamide antibiotic
N-trifluoromethanesulfonamideAntimicrobialSimilar structural properties

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